3,3-Dimethylpiperidine-2-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17N3O |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3,3-dimethylpiperidine-2-carbohydrazide |
InChI |
InChI=1S/C8H17N3O/c1-8(2)4-3-5-10-6(8)7(12)11-9/h6,10H,3-5,9H2,1-2H3,(H,11,12) |
InChI Key |
QBYFXRFHYOZLDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNC1C(=O)NN)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 3,3 Dimethylpiperidine 2 Carbohydrazide
Retrosynthetic Analysis and Precursor Identification for 3,3-Dimethylpiperidine-2-carbohydrazide
A retrosynthetic analysis of this compound allows for the identification of plausible starting materials and key bond disconnections. The primary disconnection targets the carbohydrazide (B1668358) functional group, which can be traced back to a more stable carboxylic acid derivative, such as an ester. This is a common and effective strategy in the synthesis of hydrazides. nih.gov
The key retrosynthetic steps are outlined as follows:
C-N Bond Disconnection (Hydrazide): The bond between the carbonyl carbon and the nitrogen of the hydrazine (B178648) moiety is disconnected. This leads to a precursor such as methyl or ethyl 3,3-dimethylpiperidine-2-carboxylate. This transformation is based on the well-established reaction of esters with hydrazine. nih.govmdpi.com
Piperidine (B6355638) Ring Disconnection: The piperidine ring itself can be retrosynthetically opened. A logical approach involves a C-N bond cleavage, which could conceptually lead to a linear amino aldehyde or a related precursor. For instance, the synthesis of 3,3-dimethylpiperidine (B75641) has been achieved from 2,2-dimethyl-4-cyanobutanal, which undergoes reductive cyclization. prepchem.com
This analysis identifies key precursors for the synthesis of this compound, as detailed in the table below.
| Target Molecule | Key Disconnection | Precursor(s) |
| This compound | C(O)-NHNH2 | 3,3-Dimethylpiperidine-2-carboxylate ester |
| 3,3-Dimethylpiperidine-2-carboxylate ester | Piperidine Ring Formation | 2,2-Dimethyl-5-aminopentanoic acid derivative or 2,2-dimethyl-4-cyanobutanal |
Direct Synthesis Routes for this compound
The direct synthesis of this compound can be approached through a sequence of reactions that first construct the piperidine scaffold and then introduce the carbohydrazide functionality.
Amidation and Hydrazide Formation Strategies
The final step in the proposed synthesis is the conversion of a carboxylic acid ester derivative of 3,3-dimethylpiperidine into the corresponding carbohydrazide. This is typically achieved by reacting the ester with hydrazine hydrate (B1144303). nih.gov The reaction is generally carried out in an alcoholic solvent, such as ethanol (B145695), and may be heated to drive the reaction to completion. mdpi.comajgreenchem.com
A general scheme for this transformation is presented below: Reaction of a piperidine ester with hydrazine hydrate to form the carbohydrazide.
The formation of the amide-like bond in the hydrazide is a nucleophilic acyl substitution reaction. The nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is a widely used and efficient method for the synthesis of hydrazides. ajgreenchem.com
Ring-Closing Reactions for Piperidine Scaffold Construction
The construction of the 3,3-dimethylpiperidine ring is a crucial step. Several methodologies can be employed for the synthesis of substituted piperidines.
One potential route involves the reductive amination of a suitable dicarbonyl or cyano-aldehyde precursor. For example, the synthesis of 3,3-dimethylpiperidine has been reported starting from 2,2-dimethyl-4-cyanobutanal. This precursor is subjected to reductive cyclization in the presence of ammonia (B1221849) and hydrogen gas over a catalyst. prepchem.com
Another strategy for forming substituted piperidine rings is through oxidative ring-opening of a cyclopentene (B43876) precursor followed by a ring-closing reductive amination protocol. nih.gov This method allows for the stereocontrolled synthesis of piperidine derivatives. Intramolecular carboamination of unactivated olefins promoted by copper(II) carboxylates also provides a pathway to N-functionalized piperidines. nih.gov
A one-pot synthesis of piperidines from halogenated amides has also been described, involving amide activation, reduction of a nitrilium ion, and intramolecular nucleophilic substitution. nih.gov
Mechanistic Studies of this compound Formation
Reaction Intermediates and Transition State Analysis
The formation of the carbohydrazide from an ester and hydrazine proceeds through a tetrahedral intermediate. The reaction is initiated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the ester. This is followed by the elimination of the alcohol's alkoxy group to yield the final carbohydrazide product. Theoretical studies on the reaction of dimethyl carbonate with hydrazine to form carbohydrazide have identified two intermediate complexes and corresponding transition states for the two-stage nucleophilic substitution process. researchgate.net
The construction of the piperidine ring via reductive amination of a precursor like 2,2-dimethyl-4-cyanobutanal would involve the initial formation of an imine or enamine intermediate, which is then intramolecularly reduced and cyclized.
Stereochemical Considerations in Synthesis
The synthesis of this compound presents stereochemical considerations if chiral starting materials are used or if asymmetric synthesis methods are employed. The carbon at the 2-position of the piperidine ring is a stereocenter.
If the synthesis starts from an achiral precursor, the product will be a racemic mixture of the (R) and (S) enantiomers. The stereochemical outcome of piperidine ring formation can be controlled in some cases. For example, stereocontrolled methodology has been used in the synthesis of piperidine derivatives from substituted cyclopentenes, allowing for accurate control of the final product's stereochemistry. nih.gov The use of chiral catalysts or auxiliaries during the ring-closing reaction could potentially lead to an enantioselective synthesis. For instance, asymmetric synthesis of piperidine derivatives has been achieved through various methods, including ring expansion of prolinols and asymmetric epoxidation followed by ring-opening. researchgate.net
Optimization of Synthetic Conditions for Enhanced Yield and Purity
The optimization of synthetic routes is a critical aspect of chemical manufacturing, aiming to maximize product yield and purity while minimizing costs and reaction times. For the synthesis of this compound, likely via the reaction of an ester with hydrazine, several parameters can be fine-tuned.
Solvent Effects and Catalysis
The choice of solvent is paramount in hydrazinolysis reactions as it can influence reaction rates, yield, and the ease of product isolation. Generally, polar protic solvents are favored for this transformation because they can solvate the reactants and facilitate the nucleophilic attack of hydrazine on the ester carbonyl group.
Solvent Effects: Ethanol is a commonly used solvent for the preparation of carbohydrazides from their corresponding esters, often involving heating the mixture under reflux. ajgreenchem.comnih.gov The polarity of the solvent plays a significant role. Solvents like methanol (B129727), ethanol, or isopropanol (B130326) are effective. The choice may depend on the solubility of the starting ester and the final carbohydrazide product. In some cases, using an excess of hydrazine hydrate itself can serve as both reactant and solvent, although this can complicate purification.
Catalysis: The reaction between an ester and hydrazine hydrate to form a carbohydrazide is frequently carried out without a catalyst, driven by heating. nih.gov However, in instances where the ester is particularly unreactive, the use of a catalyst can be explored. Acid catalysts, such as a few drops of glacial acetic acid, are sometimes employed to activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack. ajgreenchem.com Conversely, base catalysis is generally avoided as it can promote undesired side reactions of the ester. For related syntheses of heterocyclic compounds, various catalysts are used, but for the specific step of hydrazinolysis, thermal conditions are most prevalent. chemmethod.com
Table 1: Illustrative Effect of Solvent on Hydrazide Synthesis This table presents generalized data based on typical hydrazinolysis reactions to illustrate solvent effects.
| Solvent | Typical Reaction Temperature | Relative Reaction Time | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Ethanol | Reflux (~78°C) | Moderate | 80-95 | Good solubility for many esters; easy to remove. |
| Methanol | Reflux (~65°C) | Moderate-Fast | 80-95 | Lower boiling point may require longer reflux. |
| Isopropanol | Reflux (~82°C) | Slow-Moderate | 75-90 | Higher boiling point can be beneficial for less reactive esters. |
| Dioxane | Reflux (~101°C) | Varies | 70-90 | Aprotic solvent, can be effective but raises environmental concerns. |
Temperature, Pressure, and Reaction Time Parameters
The interplay between temperature, pressure, and reaction time is crucial for optimizing the synthesis of this compound.
Temperature: Temperature is a key driver for the reaction. Most hydrazinolysis reactions are conducted at elevated temperatures, typically at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. ajgreenchem.com For instance, reactions in ethanol are often refluxed for several hours (8-16 hours). ajgreenchem.comnih.gov Monitoring the reaction progress via techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal temperature and prevent the formation of degradation products that may arise from prolonged heating at high temperatures.
Pressure: For the synthesis of carbohydrazides via standard hydrazinolysis, the reaction is almost always conducted at atmospheric pressure. The use of elevated or reduced pressure is generally unnecessary unless dealing with highly volatile starting materials or aiming to remove a low-boiling byproduct to drive the reaction equilibrium forward, which is not typically required for this transformation.
Reaction Time: The optimal reaction time is the point at which the maximum conversion of the starting material to the desired product is achieved with minimal side-product formation. As seen in many carbohydrazide syntheses, reaction times can range from a few hours to overnight (12-24 hours). nih.govajgreenchem.com The time is highly dependent on the reactivity of the specific ester substrate and the reaction temperature.
Table 2: Illustrative Impact of Temperature on Reaction Time and Yield This table presents generalized data for a typical hydrazinolysis in ethanol to illustrate the relationship between temperature, time, and yield.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. chemmethod.com Applying these principles to the synthesis of this compound is essential for developing sustainable and environmentally benign manufacturing processes.
Atom Economy and E-Factor Analysis
Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. For the hypothesized synthesis from ethyl 3,3-dimethylpiperidine-2-carboxylate and hydrazine, the reaction is:
C₁₀H₁₉NO₂ + N₂H₄ → C₈H₁₇N₃O + C₂H₅OH (Ester) + (Hydrazine) → (Carbohydrazide) + (Ethanol)
The molecular weights are approximately:
Ester (C₁₀H₁₉NO₂): 185.26 g/mol
Hydrazine (N₂H₄): 32.05 g/mol
this compound (C₈H₁₇N₃O): 171.25 g/mol
Ethanol (C₂H₅OH): 46.07 g/mol
The theoretical atom economy is calculated as: Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (171.25 / (185.26 + 32.05)) x 100 = (171.25 / 217.31) x 100 ≈ 78.8%
This reaction is considered to have a reasonably good atom economy, as the only byproduct is ethanol, which is a relatively benign substance.
E-Factor (Environmental Factor): The E-Factor provides a more holistic view of the waste generated in a process, defined as the total mass of waste produced per mass of product.
E-Factor = Total Mass of Waste / Mass of Product
Waste includes byproducts, unreacted starting materials, solvents, and materials used in workup and purification. For the synthesis of the target carbohydrazide, the major contributor to the E-factor would be the solvent used for the reaction and subsequent purification steps (e.g., recrystallization). Minimizing solvent use is key to achieving a low E-Factor.
Sustainable Reagents and Solvents
Choosing environmentally friendly reagents and solvents is a cornerstone of green chemistry. chemmethod.com
Sustainable Solvents: The selection of a solvent should prioritize low toxicity, biodegradability, and safety.
Preferred: Ethanol and methanol are good choices as they are bio-based and have favorable environmental profiles compared to many other organic solvents. Water, if the reactants are sufficiently soluble, is an ideal green solvent.
Usable: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, could be considered.
Undesirable: Chlorinated solvents (e.g., dichloromethane) and polar aprotic solvents with high boiling points (e.g., DMF, Dioxane) should be avoided due to their toxicity and difficulty in disposal.
Sustainable Reagents and Energy:
Reagents: Hydrazine is highly effective but is also toxic and a suspected carcinogen. ajgreenchem.com While direct, greener alternatives for converting an ester to a hydrazide are not readily available, using it in stoichiometric amounts (rather than as a solvent) and ensuring its complete consumption minimizes its presence in the waste stream.
Energy Efficiency: The synthesis should be designed to be as energy-efficient as possible. chemmethod.com This could involve using a more efficient catalyst to lower the reaction temperature or exploring alternative energy sources like microwave irradiation, which can often dramatically reduce reaction times and energy consumption compared to conventional reflux heating.
Advanced Structural Elucidation and Conformational Analysis of 3,3 Dimethylpiperidine 2 Carbohydrazide
High-Resolution NMR Spectroscopy for Detailed Structural Assignment
High-resolution NMR spectroscopy is a cornerstone for the unambiguous assignment of protons and carbons within the 3,3-Dimethylpiperidine-2-carbohydrazide molecule. One-dimensional (¹H and ¹³C) NMR provides initial information, but a complete and detailed assignment relies on a suite of two-dimensional (2D) NMR experiments.
A combination of 2D NMR techniques is crucial for mapping the complex spin systems and spatial relationships within this compound.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY correlations would be expected between the proton at C2 and the protons at C6, as well as between the protons at C4, C5, and C6, tracing the backbone of the piperidine (B6355638) ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons, such as C3, by observing correlations from the protons of the gem-dimethyl groups to this carbon. Correlations from the C2 proton to the carbonyl carbon of the carbohydrazide (B1668358) group would also be expected.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is key for determining the stereochemistry and conformational preferences of the molecule by identifying protons that are close in space, irrespective of their bonding. For instance, NOE correlations between one of the C3-methyl groups and the axial or equatorial protons on adjacent carbons can help to define the chair conformation of the piperidine ring and the orientation of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |
| H2 | 3.5 - 3.7 | 58 - 62 | H6 | C=O, C3, C4, C6 | H6, one of CH₃ |
| C3 | - | 35 - 40 | - | - | - |
| CH₃ (ax) | 0.9 - 1.1 | 25 - 30 | - | C3, C4 | H4(ax), H2(ax) |
| CH₃ (eq) | 1.1 - 1.3 | 28 - 33 | - | C3, C4 | H4(eq), H2(eq) |
| H4 | 1.5 - 1.8 | 30 - 35 | H5 | C3, C5, C6 | CH₃ |
| H5 | 1.6 - 1.9 | 20 - 25 | H4, H6 | C3, C4, C6 | H4, H6 |
| H6 | 2.8 - 3.2 | 45 - 50 | H2, H5 | C2, C4, C5 | H2, H5 |
| C=O | - | 170 - 175 | - | - | - |
| NH | 7.5 - 8.0 | - | NH₂ | C=O | H2 |
| NH₂ | 4.0 - 4.5 | - | NH | C=O | - |
Note: Predicted chemical shifts are based on typical values for substituted piperidines and carbohydrazides and may vary depending on the solvent and other experimental conditions.
The piperidine ring is known to undergo conformational exchange, primarily through a chair-to-chair ring inversion process. For this compound, the presence of bulky substituents can influence the rate and energetics of this inversion. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about these conformational dynamics.
At low temperatures, the ring inversion may be slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons, as well as for the two non-equivalent methyl groups at the C3 position. As the temperature is increased, these signals will broaden and eventually coalesce into averaged signals at the coalescence temperature (Tc). The rate of exchange (k) at Tc can be calculated, and from this, the free energy of activation (ΔG‡) for the ring inversion can be determined. This provides a quantitative measure of the conformational stability of the piperidine ring. For substituted piperidines, these energy barriers are typically in the range of 40-50 kJ/mol. researchgate.netbeilstein-journals.org
Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for deducing its structure based on its fragmentation pattern.
High-resolution mass spectrometry provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and thus the molecular formula of this compound (C₈H₁₇N₃O). This is a critical step in confirming the identity of the synthesized compound.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. By analyzing the masses of these fragment ions, it is possible to piece together the structure of the original molecule.
For this compound, characteristic fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for amines. libretexts.org This could lead to the loss of the carbohydrazide group or other parts of the ring.
Loss of the carbohydrazide moiety: The bond between the piperidine ring (at C2) and the carbohydrazide group could cleave, leading to a significant fragment ion corresponding to the protonated 3,3-dimethylpiperidine (B75641) ring.
Fragmentation of the carbohydrazide side chain: Cleavage within the carbohydrazide group itself, such as the loss of NH₂NH or N₂H₃, would also be expected.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Structure/Loss | Fragmentation Pathway |
| 172 | [M+H]⁺ (Protonated Molecular Ion) | - |
| 112 | Loss of CONHNH₂ | Cleavage of the C2-C(O) bond |
| 98 | Loss of CH₂CONHNH₂ | Alpha-cleavage and rearrangement |
| 73 | [CONHNH₂ + H]⁺ | Cleavage of the C2-C(O) bond |
| 57 | Loss of C₇H₁₄N₂O | Complex ring fragmentation |
By combining the detailed structural information from advanced NMR techniques with the molecular formula and fragmentation data from mass spectrometry, a complete and unambiguous characterization of this compound can be achieved. These methods provide a powerful toolkit for the structural elucidation of complex organic molecules.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3,3-Dimethylpiperidine-2-carbohydrazide to improve yield and purity?
- Methodological Answer : Utilize microwave-assisted synthesis techniques to enhance reaction efficiency, as demonstrated in similar piperidine derivatives (e.g., reduced reaction time and improved selectivity) . Incorporate purification steps like recrystallization from methanol or ethanol, as described for structurally analogous hydrazides, to isolate high-purity products . Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates and optimize stoichiometric ratios of reagents.
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, particularly focusing on the piperidine ring and hydrazide functional groups. Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are critical for verifying molecular weight and fragmentation patterns. Infrared (IR) spectroscopy can validate the presence of carbonyl (C=O) and N-H stretches characteristic of carbohydrazides .
Q. How should researchers address discrepancies in purity analysis across different batches?
- Methodological Answer : Perform comparative analysis using orthogonal methods:
- Chromatography : Use HPLC with UV detection to quantify impurities; adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve co-eluting peaks.
- Thermal Analysis : Differential scanning calorimetry (DSC) can detect polymorphic variations affecting purity .
- Elemental Analysis : Cross-check carbon, hydrogen, and nitrogen (CHN) content against theoretical values to identify batch inconsistencies .
Advanced Research Questions
Q. What strategies can mitigate racemization during functionalization of this compound?
- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis to preserve stereochemical integrity. For example, N-methylpiperidine has been shown to reduce racemization in peptide synthesis by minimizing base-induced side reactions . Alternatively, use low-temperature reactions (<0°C) and aprotic solvents (e.g., DMF or THF) to stabilize intermediates and prevent epimerization .
Q. How can researchers resolve contradictions in bioactivity data for derivatives of this compound?
- Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies:
- Functional Group Variation : Modify the hydrazide moiety (e.g., replace with amides or esters) to assess impact on target binding .
- Computational Modeling : Use molecular docking to predict interactions with biological targets (e.g., enzymes or receptors) and correlate with experimental IC₅₀ values .
- Control Experiments : Verify assay reproducibility by including reference compounds (e.g., known enzyme inhibitors) to rule out false positives/negatives .
Q. What experimental designs are effective for studying the stability of this compound under physiological conditions?
- Methodological Answer : Simulate physiological environments using:
- pH-Varied Buffers : Incubate the compound in PBS at pH 2.0 (stomach), 7.4 (blood), and 8.0 (intestine) to assess hydrolytic stability.
- Temperature Stress Testing : Perform accelerated degradation studies at 40°C and 75% relative humidity (ICH guidelines) to predict shelf-life .
- Metabolic Stability Assays : Use liver microsomes or S9 fractions to evaluate susceptibility to cytochrome P450-mediated oxidation .
Q. How can researchers address unexpected byproduct formation during scale-up synthesis?
- Methodological Answer :
- Mechanistic Studies : Use in-situ IR or reaction calorimetry to identify intermediates and optimize reaction kinetics .
- Byproduct Isolation : Employ preparative chromatography to isolate impurities, followed by structural elucidation via NMR/MS to trace their origin (e.g., side reactions or reagent degradation) .
- Process Optimization : Adjust mixing efficiency, temperature gradients, or reagent addition rates to minimize side reactions during scale-up .
Method Validation & Best Practices
Q. How to validate synthetic routes for this compound in compliance with regulatory standards?
- Methodological Answer :
- Documentation : Maintain detailed records of reaction parameters (e.g., time, temperature, solvent purity) and analytical data for reproducibility.
- Reference Standards : Cross-validate synthetic batches against certified reference materials (CRMs) for identity and purity .
- Regulatory Alignment : Follow ICH Q11 guidelines for pharmaceutical development, emphasizing risk assessment and critical quality attributes (CQAs) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical splash goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
- Waste Management : Segregate hydrazide-containing waste for specialized disposal to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
